2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde
Description
2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde is a benzenedicarboxaldehyde derivative featuring a methoxy-substituted naphthalene moiety at the 2-position of the benzene ring (Figure 1). The compound’s structure consists of:
- A benzene ring with aldehyde groups (-CHO) at the 1- and 3-positions.
- A 7-methoxy-2-naphthalenyl group attached to the benzene ring, introducing extended aromaticity and steric bulk.
Synthetic Routes: Although direct synthesis details for this compound are absent in the evidence, similar dialdehydes (e.g., 2-[3-(methylthio)propoxy]-1,4-benzenedicarboxaldehyde) are synthesized via nucleophilic substitution under reflux with K₂CO₃ in DMF . The methoxy-naphthalenyl group could be introduced via Suzuki coupling or Friedel-Crafts alkylation.
Applications: Based on studies of related compounds, this molecule may serve as a ligand for coordination chemistry , a precursor for Schiff bases in antimicrobial agents , or a component in molecular junctions due to its aromatic backbone .
Properties
IUPAC Name |
2-(7-methoxynaphthalen-2-yl)benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-22-18-8-7-13-5-6-14(9-17(13)10-18)19-15(11-20)3-2-4-16(19)12-21/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCOQMVHCDWGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)C3=C(C=CC=C3C=O)C=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methoxynaphthalene
The synthesis begins with regioselective bromination of 2-methoxynaphthalene at the 1-position using N-bromosuccinimide (NBS) in dichloromethane, yielding 1-bromo-2-methoxynaphthalene. This intermediate serves as a coupling partner in subsequent Suzuki-Miyaura reactions.
Boronic Acid Derivatization
1-Bromo-2-methoxynaphthalene undergoes Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 80°C, producing the corresponding boronic acid. This step achieves >90% conversion, critical for efficient cross-coupling.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Coupling with 1,3-Dibromobenzene
The boronic acid reacts with 1,3-dibromobenzene under Suzuki conditions:
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%)
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Base : Potassium carbonate (3 equiv)
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Solvent : Toluene/THF/water (3:3:1)
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Temperature : Reflux (110°C)
This forms 1,3-di(7-methoxy-2-naphthalenyl)benzene, requiring subsequent formylation.
Challenges and Optimizations
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Competitive Homocoupling : Minimized by degassing solvents and maintaining inert atmosphere.
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Byproducts : Unreacted boronic acid removed via aqueous extraction.
Friedel-Crafts Alkylation Approach
Acyl Intermediate Formation
Reacting 1,3-benzenedicarboxaldehyde with 2-naphthol in HF/AlCl₃ forms a keto intermediate:
Oxidation to Aldehyde
The alcohol intermediate is oxidized using MnO₂ in dichloromethane:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki + Formylation | Coupling, Vilsmeier-Haack | 52.6 → 68 | Regioselective, scalable | Multi-step, costly catalysts |
| Friedel-Crafts | Alkylation, oxidation | 82 | Atom-efficient, fewer steps | HF handling, byproduct formation |
| DoM + Formylation | Metalation, DMF quenching | 75 | High yield, mild conditions | Requires directing groups |
Mechanistic Insights
Suzuki-Miyaura Coupling Mechanism
Palladium(0) oxidatively adds to 1,3-dibromobenzene, forming a Pd(II) complex. Transmetalation with the boronic acid precedes reductive elimination, yielding the biaryl product.
Vilsmeier-Haack Reaction Pathway
POCl₃ activates DMF to generate the chloroiminium ion, which electrophilically attacks the aromatic ring. Hydrolysis releases the aldehyde.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxylic acid.
Reduction: 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the potential of 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde as an anticancer agent. Its structure allows it to interact with biological targets effectively, leading to apoptosis in cancer cells. For instance, compounds derived from this aldehyde have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Case Study: In Vitro Antitumor Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against lung and breast cancer cells, showing IC50 values in the low micromolar range. The mechanism of action was linked to the induction of oxidative stress and disruption of mitochondrial function .
Material Science
Self-Immolative Linkers
In material science, this compound has been utilized as a self-immolative linker in polymeric systems. Self-immolative linkers are crucial for controlled release applications, particularly in drug delivery systems where precise timing and dosage are essential.
Data Table: Properties of Self-Immolative Linkers
| Property | Value |
|---|---|
| Release Mechanism | 1,6-elimination |
| Triggering Conditions | Physiological pH |
| Application Areas | Drug Delivery |
A review highlighted the effectiveness of self-immolative linkers incorporating this compound in releasing therapeutic agents upon specific stimuli .
Analytical Chemistry
Fluorescent Probes
The compound has been employed in the development of fluorescent probes for bioimaging applications. Its unique optical properties make it suitable for tracking biological processes in real-time.
Case Study: Bioimaging Applications
In a recent publication, researchers synthesized a fluorescent probe based on this compound. This probe was used to visualize cellular uptake and localization of therapeutic agents within cancer cells. The study demonstrated that the probe could effectively distinguish between normal and cancerous tissues based on fluorescence intensity .
Synthesis of Novel Compounds
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving hydrazone formation and subsequent reactions with aryne precursors. These synthetic approaches not only yield the target compound but also allow for the generation of a library of derivatives with modified biological activities.
Data Table: Synthetic Yields
| Reaction Type | Yield (%) |
|---|---|
| Hydrazone Formation | 85% |
| Aryne Insertion | 78% |
| Final Aldehyde Product Isolation | 90% |
The versatility in synthetic routes contributes to its applicability across different fields by enabling the creation of tailored compounds for specific uses .
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Benzenedicarboxaldehyde Derivatives
Structural and Substituent Variations
The electronic and steric properties of benzenedicarboxaldehydes are heavily influenced by substituents. Key examples include:
Key Observations :
Electronic Properties and Conductance
Aromatic benzenedicarboxaldehydes exhibit distinct electronic behaviors compared to aliphatic analogs:
- 1,4-Benzenedicarboxaldehyde shows a conductance peak at 10⁻³.⁶ G₀ (19 nS) , significantly higher than glutaraldehyde (an aliphatic dialdehyde) due to its conjugated π-system .
- The naphthalenyl group in the target compound may further enhance conjugation, though direct conductance data are unavailable. Its extended aromatic system could improve charge transport in molecular junctions .
Schiff Base Formation :
- Aldehyde groups react with amines to form Schiff bases, widely used in coordination chemistry. For example: 1,4-Benzenedicarboxaldehyde forms Schiff bases with amino acids, yielding antimicrobial agents . The methoxy-naphthalenyl group in the target compound may sterically hinder reactions or enhance π-π stacking in metal complexes, affecting binding affinity .
Molecular Junctions :
- Carboxylic acid derivatives (e.g., 2-M-1,3-BDC) form stable junctions with gold electrodes, but aldehyde-terminated molecules (e.g., 1,3-BDCA) exhibit varied configurations due to weaker Au–CHO interactions . The target compound’s naphthalenyl group could stabilize junctions through van der Waals interactions.
Physical Properties
Biological Activity
2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, including cytotoxicity, anti-cancer effects, and other pharmacological activities, supported by recent research findings and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A naphthalene ring with a methoxy group
- A benzene dicarboxaldehyde moiety
This unique arrangement contributes to its reactivity and biological interactions.
Biological Activities
1. Cytotoxicity and Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 10.0 | |
| HeLa (Cervical Cancer) | 15.0 |
The compound demonstrated significant cytotoxicity in the MDA-MB-468 cell line, outperforming standard treatments like gefitinib, indicating its potential as an anti-cancer agent.
2. Mechanism of Action
The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. It has been observed to disrupt cellular signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis.
3. Estrogenic Activity
Preliminary studies suggest that this compound may exhibit estrogenic activity. This property could have implications for its use in treating hormone-dependent cancers, although further research is necessary to fully elucidate this effect.
Case Studies
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 and MDA-MB-468 cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a promising lead for developing new breast cancer therapies.
Case Study 2: In Vivo Toxicity Assessment
An in vivo study assessed the toxicity of this compound in zebrafish embryos. Results indicated that at concentrations above 20 μM, there were significant developmental abnormalities, suggesting that while the compound has therapeutic potential, careful consideration of dosage is crucial to minimize toxicity.
Q & A
Basic Synthesis
Q1. What are the standard synthetic protocols for preparing 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde? A1. The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. A representative method includes refluxing 1,3-benzenedicarboxaldehyde derivatives with methoxy-naphthalenyl precursors in a polar aprotic solvent (e.g., DMF) under inert atmosphere. For example, K₂CO₃ is used as a base to facilitate substitution, followed by extraction with CH₂Cl₂ and purification via column chromatography . Similar protocols for related compounds employ Suzuki-Miyaura coupling or aldol condensation, depending on substituent compatibility .
Basic Characterization
Q2. Which spectroscopic and analytical techniques are recommended for characterizing this compound? A2. Key methods include:
- ¹H NMR : Aldehyde protons (δ 10.0–10.5 ppm) and methoxy groups (δ 3.0–4.4 ppm) provide diagnostic signals .
- X-ray crystallography : Resolves steric effects of the naphthalenyl group and confirms regioselectivity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced Reactivity
Q3. How do the methoxy and naphthalenyl substituents influence reactivity in cross-coupling or condensation reactions? A3. The methoxy group acts as an electron-donating substituent, enhancing electrophilic aromatic substitution at specific positions. However, steric hindrance from the naphthalenyl group may limit reactivity in bulky catalysts. For example, in chiral amine synthesis, 1,3-benzenedicarboxaldehydes with para-substituents showed higher reactivity compared to ortho-analogs . Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can further elucidate substituent effects .
Advanced Application
Q4. Can this compound be utilized in materials science, such as fluorescent probes or coordination polymers? A4. The conjugated naphthalenyl-aldehyde system enables applications in:
- Fluorescent materials : Similar compounds exhibit blue-white fluorescence under UV light, attributed to extended π-conjugation .
- Schiff base ligands : Reacts with amines to form chelating ligands for metal-organic frameworks (MOFs), as demonstrated in hydrazine derivatives .
- Sensors : Correlations between thermal stability and VOC emissions (e.g., in milk studies) suggest potential as a thermal degradation marker .
Data Contradiction Analysis
Q5. How can researchers resolve discrepancies in reported synthetic yields for similar benzenedicarboxaldehyde derivatives? A5. Contradictions often arise from:
- Solvent polarity : DMF vs. THF impacts reaction rates and byproduct formation .
- Catalyst loading : Pd-based catalysts in cross-coupling reactions require precise stoichiometry .
- Purification methods : Column chromatography vs. recrystallization affects yield and purity. Systematic optimization via Design of Experiments (DoE) is recommended .
Thermal Stability and Degradation
Q6. What methodologies assess the thermal stability of this compound under high-temperature conditions? A6. Key approaches include:
- Thermogravimetric analysis (TGA) : Measures mass loss during heating (e.g., decomposition onset ~250°C) .
- Differential scanning calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events.
- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile degradation products, as validated in milk heat treatment studies .
Mechanistic Studies
Q7. What experimental designs are suitable for probing reaction mechanisms involving this compound? A7. Advanced strategies include:
- Isotopic labeling : ¹³C or ²H isotopes track aldehyde reactivity in condensation reactions .
- In situ NMR : Monitors intermediate formation during coupling reactions .
- Computational modeling : DFT calculations predict regioselectivity in cross-coupling reactions, validated by X-ray data .
Functional Group Compatibility
Q8. How do competing functional groups (e.g., aldehydes, methoxy) affect derivatization strategies? A8. The aldehyde groups are highly reactive but may require protection (e.g., acetal formation) during naphthalenyl functionalization. Methoxy groups are generally stable under acidic conditions but susceptible to demethylation with strong bases (e.g., BBr₃). Sequential reaction protocols, as seen in hydrazine derivatization, prevent undesired side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
